molecular formula C18H14ClN3O3 B12039018 N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B12039018
M. Wt: 355.8 g/mol
InChI Key: MAQNHLCMEZUOOD-KEBDBYFISA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted quinoline derivatives with different nucleophilic groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes by binding to their active sites. Additionally, the Schiff base structure allows for interactions with nucleic acids, potentially interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other Schiff bases and enhances its potential for forming stable metal complexes and exhibiting biological activity .

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-22-14-8-3-2-7-13(14)16(23)15(18(22)25)17(24)21-20-10-11-5-4-6-12(19)9-11/h2-10,23H,1H3,(H,21,24)/b20-10+

InChI Key

MAQNHLCMEZUOOD-KEBDBYFISA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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